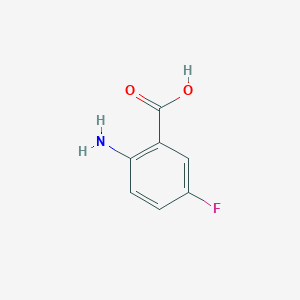

2-Amino-5-fluorobenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQMGQZTBWIHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196231 | |

| Record name | 5-Fluoroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-08-2 | |

| Record name | 2-Amino-5-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoroanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 446-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoroanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VD9746EAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-5-fluorobenzoic acid chemical properties

An In-depth Technical Guide to 2-Amino-5-fluorobenzoic Acid: Chemical Properties and Applications

Introduction

This compound, also known as 5-fluoroanthranilic acid, is an aromatic organic compound that serves as a vital building block in various fields of chemical and biological research.[1][2][3] Structurally, it is a derivative of anthranilic acid with a fluorine atom substituted at the 5-position of the benzene ring.[1][4] This modification imparts unique physicochemical properties that make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and a specialized reagent in molecular biology.[2][3][5] Its applications range from being an intermediate for anticancer, antiviral, and neuroprotective agents to its use as a counterselection agent in yeast genetics.[1][2][6] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a white to light yellow or brown crystalline powder.[1][7][8] The presence of the amino and carboxylic acid groups allows for hydrogen bonding, contributing to its solid state at room temperature and its relatively high melting point.[8]

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][7] |

| Synonyms | 5-Fluoroanthranilic acid, 5-FAA, NSC 513308 | [6][9][10] |

| CAS Number | 446-08-2 | [1][7] |

| Molecular Formula | C₇H₆FNO₂ | [1][7][9] |

| Molecular Weight | 155.13 g/mol | [1][4] |

| Appearance | White to light yellow/brown crystalline powder | [1][7][8] |

| Melting Point | 181-185 °C | [1][7][8] |

| Boiling Point | 318.2±27.0 °C at 760 mmHg (Predicted) | [8] |

| pKa | 1.86 ± 0.10 (Predicted) | [1] |

| LogP | 1.64 (Predicted) | [8] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| DMSO | ~30 mg/mL | [6][9] |

| Dimethylformamide (DMF) | ~30 mg/mL | [6][9] |

| Ethanol | ~20 mg/mL | [6][9] |

| Methanol | Slightly Soluble | [1] |

| PBS (pH 7.2) | ~0.25 mg/mL | [6][9] |

Table 3: Spectroscopic Data

| Technique | Wavelength / Shift | Source(s) |

| UV/Vis (λmax) | 215, 245, 348 nm | [6][9] |

| ¹H NMR (DMSO-d₆) | δ: 6.71 (dd), 7.15 (dt), 7.37 (dd), 8.60 (s) | [1] |

| FT-IR, Raman | Spectra have been recorded and analyzed. | [4][11][12] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported.[2] A common and straightforward laboratory method involves the catalytic hydrogenation of 2-nitro-5-fluorobenzoic acid.

Protocol 1: Synthesis via Catalytic Hydrogenation [1] This method provides a high yield of the target compound under standard laboratory conditions.

-

Dissolution: Dissolve 2-nitro-5-fluorobenzoic acid (10 g, 54 mmol) in ethanol (100 mL) in a suitable reaction flask.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (0.5 g) to the solution.

-

Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 4 hours.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC).

-

Catalyst Removal: Upon completion, remove the Pd/C catalyst by filtration through a pad of diatomaceous earth (Celite).

-

Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Isolation: The resulting white solid product is this compound. This method can yield up to 8.2 g (98%).[1]

Figure 1. Workflow for the synthesis of this compound.

Application in Yeast Genetics

This compound is a toxic antimetabolite for the tryptophan biosynthesis pathway in the yeast Saccharomyces cerevisiae.[6][13][14] It is converted to 5-fluorotryptophan, which is toxic. This property is exploited for the counterselection of the TRP1 gene, a common genetic marker.[1][6] Yeast strains auxotrophic for tryptophan (trp1) are resistant to the compound because they cannot metabolize it, allowing for the selection of cells that have lost the TRP1 marker.[6][14]

Protocol 2: Counterselection of the TRP1 Marker in Yeast [6]

-

Media Preparation: Prepare a synthetic defined (SD) minimal medium. Supplement it with all necessary amino acids and nutrients except for tryptophan.

-

Additive: Add this compound to the autoclaved and cooled medium to a final concentration typically around 1 g/L. The compound has limited solubility in aqueous buffers, so it should be thoroughly mixed.[9]

-

Yeast Culture: Plate the yeast population (in which you want to select for TRP1 loss) onto the prepared plates.

-

Incubation: Incubate the plates at the appropriate temperature for yeast growth (e.g., 30°C) for several days.

-

Selection: Only cells that are tryptophan auxotrophs (trp1) will be able to grow and form colonies, as they are resistant to the toxic effects of this compound. Cells containing a functional TRP1 gene will not survive.

Figure 2. Logical diagram of 5-FAA's role in yeast TRP1 counterselection.

Applications in Drug Development and Research

This compound is a crucial precursor in the synthesis of a wide array of biologically active molecules.[2][5] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug candidates.

-

Anticancer Agents: It is used in the synthesis of styrylquinazolinones and aminopyridines, which have shown potential as anticancer agents.[1][2]

-

Antiviral Agents: The compound serves as a precursor for developing agents against HIV and herpes viruses.[2][5]

-

Neuroprotective Agents: It is a starting material for triazinone analogs being investigated for treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2]

-

Other Therapeutic Areas: It is also utilized in preparing analogs of berberine for diabetes treatment and in the development of fungicides and herbicides of the quinoline class.[2][5]

Figure 3. Key application areas stemming from this compound.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as hazardous.[10][15][16] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16]

-

Handling: Use in a well-ventilated area. Avoid breathing dust.[15] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong reducing agents.[1][10] Keep in a dark place under an inert atmosphere.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[15]

This technical guide summarizes the core chemical properties and established protocols for this compound, providing a foundational resource for its application in scientific research and development.

References

- 1. This compound CAS#: 446-08-2 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H6FNO2 | CID 101412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN1477097A - The preparation method of this compound - Google Patents [patents.google.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound (446-08-2) for sale [vulcanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fishersci.com [fishersci.com]

- 11. FT-IR, Raman and DFT study of this compound and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound | CAS#:446-08-2 | Chemsrc [chemsrc.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. capotchem.cn [capotchem.cn]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Synthesis and Purification of 2-Amino-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the prevalent synthesis and purification methodologies for 2-Amino-5-fluorobenzoic acid (CAS 446-08-2), a critical precursor and intermediate in the manufacturing of pharmaceuticals, herbicides, and plant growth regulators.[1][2] Its applications include serving as a precursor for antiviral agents against HIV and herpes viruses, as well as in the synthesis of anticancer agents and neuroprotective compounds.[1] This document details various synthetic pathways, complete with experimental protocols and quantitative data, to assist researchers and professionals in drug development and chemical synthesis.

Synthesis Methodologies

Several synthetic routes for this compound have been established, starting from various precursors. The selection of a particular method often depends on factors such as the availability and cost of starting materials, desired yield and purity, and scalability for industrial production.

Synthesis from 4-Fluoroaniline

A common and industrially viable route involves the use of 4-fluoroaniline as the starting material. This pathway proceeds through the formation of an isatin intermediate, which is then oxidatively cleaved to yield the final product.[2][3] This method is advantageous due to its relatively mild reaction conditions and the use of readily available, inexpensive raw materials.[2]

Figure 1: Synthesis pathway of this compound starting from 4-Fluoroaniline.

Experimental Protocol:

-

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

-

Prepare a solution of chloral hydrate by dissolving 18.2 g in 400 mL of water.[2][3]

-

Separately, prepare a solution of 4-fluoroaniline by dissolving 11.1 g of 4-fluoroaniline and 22.3 g of hydroxylamine hydrochloride in 160 mL of water, followed by the addition of 9 mL of concentrated hydrochloric acid.[2][3] Stir until a clear yellow solution is obtained.[2]

-

In a 1000 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add the chloral hydrate solution and heat it in an oil bath.[2][3]

-

During heating, add 260 g of anhydrous sodium sulfate.[3] The solution will appear milky white.[1]

-

Add the prepared 4-fluoroaniline solution to the flask, which will result in the immediate formation of a white, flocculent precipitate.[1]

-

Heat the mixture to reflux (approximately 95°C) and maintain for 2-3 hours.[2][3]

-

Filter the hot mixture under reduced pressure. The resulting filter cake is recrystallized from hot water, cooled, filtered again, and dried to yield the intermediate product.[1]

-

-

Step 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione (5-Fluoroisatin)

-

To a flask containing 95 mL of 98% concentrated sulfuric acid, heat to 60°C ± 10°C.[2]

-

Gradually add 22.2 g of the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from the previous step.[2]

-

Increase the temperature to between 85-90°C and react for 20 minutes.[2]

-

Pour the reaction mixture over crushed ice, causing an orange-red solid to precipitate.[2]

-

Filter and dry the solid at a low temperature to obtain 5-fluoroisatin.[2]

-

-

Step 3: Synthesis of this compound

-

In a reaction vessel, dissolve the 5-fluoroisatin in a 15-25% aqueous solution of sodium hydroxide or potassium hydroxide.[2]

-

Control the reaction temperature between 80-90°C.[2]

-

Add hydrogen peroxide, maintaining a molar ratio of 5-fluoroisatin to hydrogen peroxide between 1:2.5 and 1:4.0.[2]

-

After the reaction is complete, the crude product is obtained, which can then be purified.[2]

-

Quantitative Data Summary:

| Step | Product | Yield | Melting Point |

| 1 | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | 67.0% - 69.3%[2][3] | Not Specified |

| 2 | 5-Fluoro-1H-indole-2,3-dione | 89.9%[2] | 216.9 - 217.2°C[2] |

| 3 | This compound | 66.9% - 72.8%[2] | 149.0 - 151.8°C[1] |

Synthesis from 2-Nitro-5-fluorobenzoic Acid

A straightforward and high-yielding method is the reduction of 2-nitro-5-fluorobenzoic acid. This process typically involves catalytic hydrogenation.

Figure 2: Synthesis via reduction of 2-Nitro-5-fluorobenzoic acid.

Experimental Protocol:

-

Dissolve 10 g (54 mmol) of 2-nitro-5-fluorobenzoic acid in 100 mL of ethanol.[4]

-

Add 0.5 g of 10% Palladium on carbon (Pd/C) catalyst to the solution.[4]

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4 hours.[4]

-

Upon completion, remove the catalyst by filtration through diatomaceous earth.[4]

-

Concentrate the filtrate under reduced pressure to obtain the final product as a white solid.[4]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2-Nitro-5-fluorobenzoic acid | [4] |

| Yield | 98% | [4] |

| Product Appearance | White solid | [4] |

| Melting Point | 142°C | [4] |

Synthesis from 5-Fluoro-2-bromotoluene

This route involves an initial oxidation of the methyl group followed by an amination reaction to replace the bromine atom.

Figure 3: Synthesis pathway starting from 5-Fluoro-2-bromotoluene.

Experimental Protocol:

-

Oxidation: 5-Fluoro-2-bromotoluene is oxidized in an acidic solution using oxygen or an oxygen-containing gas.[1] This reaction is performed in the presence of a catalyst at temperatures ranging from 80 to 220°C.[1]

-

Separation: The resulting 5-fluoro-2-bromobenzoic acid is separated from the reaction mixture.[1]

-

Amination: The separated acid then reacts with ammonia at temperatures between 70 and 180°C to yield this compound.[1] This step often requires high pressure and can lead to byproducts, complicating purification.[2]

Quantitative Data Summary:

| Parameter | Condition | Reference |

| Oxidation Temperature | 80 - 220°C | [1] |

| Amination Temperature | 70 - 180°C | [1] |

| Yield | Not specified | |

| Purity | Separation challenges noted | [2] |

Synthesis from 2-Methyl-4-fluoronitrobenzene

This method involves a reduction of the nitro group followed by oxidation of the methyl group.

Figure 4: Synthesis pathway from 2-Methyl-4-fluoronitrobenzene.

Experimental Protocol:

-

Reduction: 2-Methyl-4-fluoronitrobenzene undergoes catalytic hydrogenation using Raney nickel as the catalyst at 50°C.[1][2]

-

Isolation of Intermediate: After the reaction, the catalyst is removed by filtration, and the solvent is distilled off to obtain 5-fluoro-2-aminotoluene.[2]

-

Oxidation: The intermediate is then oxidized using potassium permanganate.[1][2]

-

Work-up: The reaction mixture is acidified to precipitate the crude product.[1][2]

Quantitative Data Summary:

| Parameter | Condition | Reference |

| Reduction Catalyst | Raney Nickel | [1][2] |

| Reduction Temperature | 50°C | [1][2] |

| Oxidizing Agent | Potassium Permanganate | [1][2] |

| Yield | Not specified |

Purification Methods

The purity of this compound is crucial for its subsequent applications. Several methods are employed to purify the crude product obtained from synthesis.

Recrystallization

Recrystallization is a common and effective technique for purifying the final product. The choice of solvent is critical for achieving high purity and yield.

Experimental Protocol (General):

-

Dissolve the crude this compound in a suitable solvent or solvent mixture at an elevated temperature.

-

Hot filter the solution if any insoluble impurities are present.

-

Allow the solution to cool slowly, inducing crystallization of the pure product.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals, typically under vacuum.

Recrystallization Solvents and Conditions:

| Solvent | Notes | Reference |

| Hot Water | Used to recrystallize the product from the 4-fluoroaniline route. | [1] |

| Xylene | A preferred solvent for recrystallizing the final product. | [2] |

| Ethanol/Water | A mixture used for recrystallization. | [5] |

| Acetone/Water | Can be used for further purification. | [6] |

Alkaline Solvent Precipitation (Acid-Base Extraction)

This method leverages the acidic nature of the carboxylic group and the basic nature of the amino group to separate the product from non-acidic or non-basic impurities.

Experimental Protocol:

-

Dissolve the crude product in an aqueous alkaline solution (e.g., sodium hydroxide) to form the sodium salt, which is soluble in water.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the clear filtrate with an acid (e.g., hydrochloric acid) to precipitate the pure this compound.[1][2]

-

Collect the precipitate by filtration, wash with water, and dry.[2]

Column Chromatography

For achieving very high purity, especially on a smaller scale, column chromatography is a viable option. This technique separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol (General):

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of a suitable solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.[7]

References

- 1. Page loading... [guidechem.com]

- 2. CN1477097A - The preparation method of this compound - Google Patents [patents.google.com]

- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound CAS#: 446-08-2 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

2-Amino-5-fluorobenzoic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 2-Amino-5-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound (5-FAA), a compound often used as a biochemical reagent and an antimetabolite in the tryptophan pathway in yeast.[1][2][3] Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, biological assays, and pharmaceutical formulation.

Quantitative Solubility Data

This compound exhibits good solubility in polar aprotic and protic organic solvents.[1][4] Its molecular structure, featuring both a carboxylic acid and an amino group alongside a fluorinated aromatic ring, allows for interactions with a range of solvents.[4] The quantitative solubility data from available literature is summarized below. It is important to note that specific temperatures are not always provided for these approximate solubility values.

| Solvent | Formula | Type | Solubility (approx.) | Source |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 30 mg/mL | [1][2][4] |

| 100 mg/mL (with sonication) | [5] | |||

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 30 mg/mL | [1][2][4] |

| Ethanol | C₂H₅OH | Polar Protic | 20 mg/mL | [1][2][4] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | [6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | - | Aqueous Buffer | 0.25 mg/mL | [1][2][4] |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in physicochemical characterization. Several robust methods are employed, ranging from equilibrium methods that are considered the gold standard to higher-throughput kinetic methods used in early-stage drug discovery.

Isothermal Equilibrium Solubility (Shake-Flask Method)

The shake-flask method, developed by Higuchi and Connors, is the most reliable technique for determining the thermodynamic solubility of a compound.[7] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a vial containing the organic solvent of choice. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibrium is reached.[7]

-

Equilibration: The vial is sealed and agitated in a constant temperature environment, typically using a shaker bath or rotator. The agitation period is crucial and should be long enough to ensure equilibrium is achieved, often 24 to 72 hours.[8]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated. This is commonly achieved through centrifugation to pellet the excess solid or filtration using a chemically inert filter (e.g., PTFE) that does not adsorb the solute.[9]

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method as it allows for the separation and quantification of the parent compound, distinguishing it from any potential impurities or degradation products.[9] A calibration curve is prepared using standards of known concentrations to accurately determine the solubility.

-

UV-Vis Spectroscopy: A faster alternative to HPLC, this method can be used if this compound has a distinct chromophore and the solvent does not interfere with its absorbance.[9][10] The concentration is determined by measuring the absorbance at a specific wavelength (λmax) and comparing it to a standard curve.[11]

-

Kinetic Solubility by Nephelometry

Kinetic solubility assays are high-throughput methods used to assess the solubility of compounds under non-equilibrium conditions, which is often relevant for early drug discovery screening.[12] Nephelometry is a common technique for this purpose.[12][13]

Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared, typically in 100% DMSO.[5]

-

Serial Dilution: The stock solution is serially diluted in the chosen organic solvent directly within a microplate.

-

Precipitation and Measurement: As the compound is introduced into the solvent, it may precipitate if its solubility limit is exceeded. A dedicated microplate nephelometer, such as the NEPHELOstar Plus, passes a laser beam through each well and measures the light scattered by the suspended particles (precipitate).[12]

-

Data Analysis: The intensity of the scattered light is plotted against the compound concentration. The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility.[12]

Workflow Visualization

The following diagram illustrates the logical workflow for determining the equilibrium solubility of this compound using the isothermal shake-flask method coupled with HPLC analysis.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C7H6FNO2 | CID 101412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (446-08-2) for sale [vulcanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound CAS#: 446-08-2 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. rheolution.com [rheolution.com]

A Technical Guide to the Physicochemical Properties of 2-Amino-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 2-Amino-5-fluorobenzoic acid (CAS No. 446-08-2), a key intermediate in pharmaceutical synthesis. The document outlines its core physical properties and details the standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a research setting.

Core Physicochemical Data

This compound is an aminobenzoic acid derivative where the hydrogen at position 5 on the phenyl ring is substituted by fluorine.[1][2] It typically presents as a light yellow to light brown crystalline powder.[3] The accuracy of its physical constants is critical for its identification and purity assessment.

Data Summary

The melting and boiling points are crucial physical properties that provide insights into the purity of the compound.[4] Pure crystalline organic compounds generally exhibit a sharp and characteristic melting point, often within a 0.5-1.0°C range.[5] The presence of impurities can lead to a depression and broadening of the melting point range.[5]

| Property | Value (°C) | Notes | Source(s) |

| Melting Point | 181 - 183 | Literature value | [1][6] |

| 181 - 185 | As specified by supplier | [3] | |

| 182 - 184 | As specified by supplier | [7] | |

| Boiling Point | 223.67 | Rough estimate | [1] |

Experimental Protocols

Accurate determination of melting and boiling points relies on standardized laboratory procedures. The most common and effective methods for small-scale analysis are detailed below.

Melting Point Determination: Capillary Method

The capillary method is the most widely used technique for determining the melting point of a solid organic compound due to its accuracy and requirement for only a small amount of sample.[8]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing.[8][9]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a glass capillary tube, which is sealed at one end.[9] The tube is tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[10]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, attached to a thermometer.[5] The bulb of the thermometer should be aligned with the part of the capillary containing the sample.[10]

-

Heating and Observation:

-

Data Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears (T1) to the temperature at which the entire sample has completely liquefied (T2).[5] A pure sample will exhibit a sharp melting range.[5]

Boiling Point Determination: Thiele Tube Method

For determining the boiling point of small liquid samples, the Thiele tube method is highly effective. It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11]

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a small test tube or fusion tube.[11][12]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid and the sealed end upwards.[13]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed into a Thiele tube containing mineral oil, ensuring the sample is fully immersed.[13] The Thiele tube is designed to allow for uniform heating of the oil via convection.[11]

-

Heating and Observation:

-

The side arm of the Thiele tube is gently heated, causing the oil temperature to rise uniformly.[11]

-

As the liquid approaches its boiling point, air trapped in the inverted capillary will expand and exit as bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary's open end.[13]

-

-

Data Recording: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[11][13]

References

- 1. This compound CAS#: 446-08-2 [m.chemicalbook.com]

- 2. This compound | C7H6FNO2 | CID 101412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. pennwest.edu [pennwest.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. This compound | CAS#:446-08-2 | Chemsrc [chemsrc.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-5-fluorobenzoic acid. The information presented herein is intended to support research and development activities by providing detailed spectral analysis, experimental protocols, and clear data visualization to aid in the structural elucidation and characterization of this compound.

Introduction

This compound, also known as 5-fluoroanthranilic acid, is a fluorinated derivative of anthranilic acid. Its structural properties are of significant interest in medicinal chemistry and drug development due to the prevalence of the anthranilic acid scaffold in various bioactive molecules. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This guide presents the detailed ¹H and ¹³C NMR spectral data of this compound, offering a valuable resource for its identification and characterization.

Experimental Protocols

The NMR spectra presented in this guide were obtained using a standard protocol for the analysis of small organic molecules.

Sample Preparation:

A sample of 5-10 mg of this compound was dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum. The solution was then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

The ¹H and ¹³C NMR spectra were recorded on a 600 MHz NMR spectrometer. For the ¹³C NMR spectrum, the corresponding frequency was 151 MHz. The data was acquired at ambient temperature. A sufficient number of scans were accumulated to ensure a good signal-to-noise ratio.

NMR Spectral Data and Assignments

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The assignments are based on the analysis of chemical shifts, coupling constants, and multiplicities of the signals.

Table 1: ¹H NMR Spectral Data for this compound (600 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 13.23 | s | - | 1H | COOH |

| 11.92 | d | 4.8 | 1H | Aromatic CH |

| 8.08 | d | 6.7 | 1H | Aromatic CH |

| 4.36 | s | - | 2H | NH₂ |

s = singlet, d = doublet

Table 2: ¹³C NMR Spectral Data for this compound (151 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 169.28 | C=O (Carboxylic Acid) |

| 157.54 | C-F |

| 149.66 | C-NH₂ |

| 138.55 | Aromatic CH |

| 130.64 | Aromatic CH |

| 48.63 | Aromatic C-COOH |

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the corresponding ¹H and ¹³C NMR chemical shift assignments.

Spectroscopic Profile of 2-Amino-5-fluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluorobenzoic acid, a fluorinated analog of anthranilic acid, serves as a valuable building block in medicinal chemistry and a notable biochemical tool. Its structural characteristics, imparted by the presence of amino, carboxylic acid, and fluorine functional groups on an aromatic ring, give rise to a unique spectroscopic signature. This guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing its spectral characteristics across various techniques and providing standardized experimental protocols. A key biological interaction, its role as an antimetabolite in the tryptophan biosynthesis pathway, is also explored and visualized.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |

| Chemical Shift (δ) ppm | Assignment |

| 8.6 (br s, 1H) | -COOH |

| 7.42 (dd, 1H) | Ar-H |

| 7.16 (m, 1H) | Ar-H |

| 6.80 (dd, 1H) | Ar-H |

| Broad signal for -NH₂ protons also expected | -NH₂ |

Note: ¹³C NMR data is cited as being available but specific chemical shifts in DMSO-d₆ were not located in the initial search. The assignments are predicted based on known substituent effects.

Table 2: Infrared (IR) and Raman Spectroscopy Peak Assignments

The following data is based on a detailed study of the vibrational spectra of 2-amino-5-fluoro benzoic acid.[1]

| IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

| ~3400-3300 | ~3400-3300 | N-H stretching |

| ~3100-3000 | ~3100-3000 | Aromatic C-H stretching |

| ~3000-2500 (broad) | - | O-H stretching (carboxylic acid dimer) |

| ~1680 | ~1680 | C=O stretching (carboxylic acid) |

| ~1620 | ~1620 | N-H bending |

| ~1580, ~1480 | ~1580, ~1480 | Aromatic C=C stretching |

| ~1300 | ~1300 | C-N stretching |

| ~1250 | ~1250 | C-F stretching |

| ~900 (broad) | - | O-H out-of-plane bend |

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 155 | 67.4 | [M]⁺ (Molecular Ion) |

| 138 | 11.0 | [M-OH]⁺ |

| 137 | 100.0 | [M-H₂O]⁺ |

| 110 | 40.8 | [M-COOH]⁺ or [C₆H₅FN]⁺ |

| 109 | 53.8 | [M-HCOOH]⁺ or [C₆H₄FN]⁺ |

| 82 | 25.2 | Further fragmentation |

Table 4: UV-Vis Spectroscopic Data

| Wavelength (λmax) | Solvent |

| 215 nm | Ethanol, DMSO, or DMF |

| 245 nm | Ethanol, DMSO, or DMF |

| 348 nm | Ethanol, DMSO, or DMF |

Data sourced from Cayman Chemical product information.[2][3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of approximately 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with appropriate phasing and baseline correction. The residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used as a reference.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of approximately 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

The DMSO-d₆ solvent peak at ~39.52 ppm can be used for chemical shift referencing.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Instrumentation : Use a standard FT-IR spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample via direct infusion or after separation by gas or liquid chromatography. For electron ionization (EI), a solid probe can be used.

-

Ionization : Utilize electron ionization (EI) at 70 eV for fragmentation analysis.

-

Mass Analysis : Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu) to observe the molecular ion and key fragment ions.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or DMSO). A typical concentration is in the micromolar range.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Use the pure solvent as a blank to record the baseline.

-

Fill a quartz cuvette with the sample solution.

-

Scan the absorbance of the sample over a wavelength range of approximately 200-400 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Signaling Pathway and Logical Relationships

This compound is known to be a toxic antimetabolite in the tryptophan biosynthesis pathway in yeast (Saccharomyces cerevisiae).[2][4] It acts as an analog of anthranilic acid, an intermediate in this pathway. The toxicity arises from its conversion into 5-fluorotryptophan, which is then incorporated into proteins, leading to dysfunction.

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Inhibition of Tryptophan Biosynthesis Pathway

References

- 1. FT-IR, Raman and DFT study of this compound and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. A counterselection for the tryptophan pathway in yeast: 5-fluoroanthranilic acid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 5-Fluoroanthranilic acid

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Fluoroanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroanthranilic acid (5-FAA), also known as 2-amino-5-fluorobenzoic acid, is an organofluorine compound derived from anthranilic acid.[1] As a substituted aromatic amino acid, it serves as a valuable building block in synthetic organic chemistry and has notable applications in microbial genetics. Its significance is particularly highlighted in its role as a counter-selection agent in yeast (Saccharomyces cerevisiae) genetics, where it functions as an antimetabolite in the tryptophan biosynthesis pathway.[2][3] This guide provides a comprehensive overview of the core physical and chemical characteristics of 5-Fluoroanthranilic acid, details common experimental protocols for its characterization, and visualizes its mechanism of action and analytical workflow.

Physical and Chemical Properties

The fundamental properties of 5-Fluoroanthranilic acid are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₂ | [4][5][6] |

| Molecular Weight | 155.13 g/mol | [1][5][6] |

| Appearance | White to bright yellow / light brown crystalline solid | [4][7][8] |

| Melting Point | 181-184 °C | [5][8] |

| Boiling Point | 223.67 °C (Rough Estimate) | [4] |

| Flash Point | 146.2 °C | [4] |

Table 2: Chemical and Solubility Data

| Property | Value | Source(s) |

| CAS Number | 446-08-2 | [5] |

| pKa (Predicted) | 1.86 ± 0.10 | [4] |

| Solubility in DMSO | ~30 mg/mL (Slightly Soluble) | [4][7][9] |

| Solubility in DMF | ~30 mg/mL | [7][9] |

| Solubility in Ethanol | ~20 mg/mL | [7][9] |

| Solubility in Methanol | Slightly Soluble | [4] |

| Solubility in PBS (pH 7.2) | ~0.25 mg/mL | [9] |

Table 3: Spectroscopic Data

| Spectroscopy Type | Data | Source(s) |

| UV/Vis (λmax) | 215, 245, 348 nm | [7][9] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.6 (br), 7.42, 7.16, 6.80 | [6] |

| ¹³C NMR | Specific experimental data not readily available in cited literature. | |

| FTIR (ATR) | Characteristic peaks expected for N-H, O-H, C=O, C-F, and aromatic C=C bonds. | [1] |

Experimental Protocols

The characterization of 5-Fluoroanthranilic acid relies on standard analytical techniques. Detailed methodologies for key experiments are outlined below.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.[10]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

Sample Preparation: A small amount of the crystalline 5-Fluoroanthranilic acid is finely powdered using a mortar and pestle.[11]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of about 3 mm.[12]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[12]

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (181-184 °C). The heating rate is then reduced to 1-2 °C per minute.[10]

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. Pure substances typically have a sharp melting range of 0.5-1.0 °C.[10]

-

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant by monitoring pH changes during titration with a base.

-

Apparatus: Calibrated pH meter with electrode, burette, beaker, magnetic stirrer.

-

Reagents: 5-Fluoroanthranilic acid, standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), potassium chloride (KCl) solution (for constant ionic strength), deionized water.[13]

-

Procedure:

-

Sample Preparation: A precisely weighed amount of 5-Fluoroanthranilic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[13] A constant ionic strength is maintained by adding a concentrated KCl solution.[13]

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed. The burette is filled with the standardized NaOH solution.

-

Titration: The NaOH titrant is added in small, precise increments. After each addition, the solution is allowed to stabilize, and the pH is recorded.[13]

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is identified as the point of steepest inflection on the curve.

-

pKa Calculation: The half-equivalence point (at half the volume of the equivalence point) is located on the curve. At this point, the pH of the solution is equal to the pKa of the acidic functional group.[14][15]

-

Solubility Assessment (Shake-Flask Method)

This equilibrium method determines the saturation concentration of the compound in a specific solvent.[16]

-

Apparatus: Vials with screw caps, orbital shaker or rotator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Preparation: An excess amount of solid 5-Fluoroanthranilic acid is added to a vial containing a known volume of the desired solvent (e.g., DMSO, Ethanol, PBS).[16]

-

Equilibration: The vials are sealed and placed on a shaker at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: After shaking, the suspension is allowed to settle. To separate the undissolved solid from the saturated solution, the sample is centrifuged at high speed.[17]

-

Analysis: A precise volume of the clear supernatant is carefully removed, diluted as necessary, and its concentration is determined using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.

-

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure.

-

Sample Preparation:

-

Approximately 10-20 mg of 5-Fluoroanthranilic acid is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[18]

-

The solution must be free of any solid particles to ensure good spectral resolution. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette.[19]

-

The tube is capped securely before being placed in the spectrometer.[18]

-

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard 1D proton (¹H) and carbon (¹³C) NMR experiments are then performed.[20]

FTIR identifies the functional groups present in the molecule based on the absorption of infrared radiation.

-

Sample Preparation (ATR Method):

-

The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is cleaned thoroughly.

-

A small amount of the powdered 5-Fluoroanthranilic acid sample is placed directly onto the crystal surface.

-

Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: A background spectrum of the empty crystal is recorded first. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum. The spectrum for 5-Fluoroanthranilic acid is expected to show characteristic absorption bands for the amine N-H stretches (~3300-3500 cm⁻¹), carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), carbonyl C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and the C-F stretch (~1200-1300 cm⁻¹).

Visualizations: Workflows and Pathways

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of 5-Fluoroanthranilic acid.

Biological Mechanism of Action

5-Fluoroanthranilic acid is toxic to yeast cells that have a functional tryptophan biosynthesis pathway. The enzymes in this pathway mistake 5-FAA for a natural intermediate (anthranilic acid) and convert it into the toxic antimetabolite 5-fluorotryptophan. This mechanism is exploited for counter-selecting the TRP1 gene marker.[2][3][12]

References

- 1. benchchem.com [benchchem.com]

- 2. A counterselection for the tryptophan pathway in yeast: 5-fluoroanthranilic acid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan biosynthesis in Saccharomyces cerevisiae: control of the flux through the pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(446-08-2) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Tryptophan Biosynthesis in Saccharomyces cerevisiae: Mode of Action of 5-Methyl-Tryptophan and 5-Methyl-Tryptophan-Sensitive Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A counterselection for the tryptophan pathway in yeast: 5-fluoroanthranilic acid resistance [ouci.dntb.gov.ua]

- 13. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. scispace.com [scispace.com]

- 16. Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-fluoroanthranilic acid | SGD [yeastgenome.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Fluorocytosine (Flucytosine)

CAS Number: 2022-85-7

Synonyms: Flucytosine, 5-FC

Executive Summary

This technical guide provides a comprehensive overview of 5-Fluorocytosine (5-FC), a synthetic antimycotic agent. Initially synthesized in 1957 as a potential anti-tumor drug, it was later repurposed for its potent antifungal properties.[1] This document details the physicochemical properties, mechanism of action, pharmacokinetic profile, and established uses of 5-FC, with a focus on its application in research and clinical settings. Detailed experimental protocols for its synthesis and in vitro susceptibility testing are provided, alongside graphical representations of its metabolic pathway and experimental workflows to aid researchers, scientists, and drug development professionals.

Physicochemical Properties

5-Fluorocytosine is a white to almost white crystalline powder.[2] It is a fluorinated pyrimidine analog, structurally similar to the nucleoside cytosine.[3] It is sparingly soluble in water and slightly soluble in alcohol.[4]

Table 1: Physicochemical Properties of 5-Fluorocytosine

| Property | Value | Reference |

| Molecular Formula | C₄H₄FN₃O | [4] |

| Molecular Weight | 129.09 g/mol | [4] |

| Melting Point | 298-300 °C (decomposes) | [5] |

| Water Solubility | 1.5 g/100 mL (at 25 °C) | |

| pKa | 3.26 (at 25 °C) | [5] |

| Appearance | White to almost white crystalline powder | [2] |

Mechanism of Action

5-Fluorocytosine is a prodrug, meaning it is administered in an inactive form and is converted to its active form within the target fungal cells.[3][6] This selective activation is a key feature of its antifungal activity and its relatively low toxicity in mammalian cells.

The mechanism of action can be summarized in the following steps:

-

Uptake: 5-FC is transported into the fungal cell by a specific enzyme called cytosine permease.[1][6]

-

Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, 5-FC is rapidly deaminated to 5-fluorouracil (5-FU) by the enzyme cytosine deaminase.[3][6] Mammalian cells lack this enzyme, which accounts for the selective toxicity of 5-FC.[7]

-

Inhibition of RNA Synthesis: 5-FU is then converted through a series of phosphorylation steps to 5-fluorouridine triphosphate (FUTP).[6] FUTP is incorporated into fungal RNA in place of uridylic acid, leading to errors in protein synthesis and ultimately inhibiting fungal growth.[1][6]

-

Inhibition of DNA Synthesis: Alternatively, 5-FU can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP).[3][6] FdUMP is a potent inhibitor of the enzyme thymidylate synthetase, which is crucial for the synthesis of thymidine, a necessary component of DNA.[3] This inhibition disrupts DNA synthesis.[6]

Caption: Mechanism of action of 5-Fluorocytosine in fungal cells.

Uses in Research and Drug Development

5-Fluorocytosine is a valuable tool in both clinical practice and research settings.

-

Antifungal Therapy: It is primarily used in combination with other antifungal agents, such as amphotericin B, for the treatment of severe systemic fungal infections.[8] These include cryptococcosis, candidiasis, and chromoblastomycosis.[5][8] Monotherapy is generally avoided due to the rapid development of resistance.[5]

-

Antimicrobial Susceptibility Testing (AST): 5-FC is used in clinical microbiology laboratories to determine the susceptibility of fungal isolates to this drug, guiding therapeutic decisions.[9]

-

Genetic Selection Agent: In molecular biology, 5-FC is used as a negative selection agent in transgenic plants and other organisms.[9] Cells expressing the enzyme cytosine deaminase will convert 5-FC to the toxic 5-FU, allowing for the selection of cells that do not express the marker gene.

-

Cancer Research: The selective conversion of 5-FC to 5-FU by cytosine deaminase is being explored as a gene-directed enzyme prodrug therapy (GDEPT) for cancer.[4] In this approach, the gene for cytosine deaminase is delivered to tumor cells, which then selectively activate 5-FC to the cytotoxic 5-FU, minimizing systemic toxicity.

Pharmacokinetic Properties

The pharmacokinetic profile of 5-Fluorocytosine is characterized by good oral absorption and wide distribution throughout the body.

Table 2: Pharmacokinetic Parameters of 5-Fluorocytosine

| Parameter | Value | Reference |

| Bioavailability (Oral) | 75-90% | [8] |

| Protein Binding | 2.9-4% | [8][10] |

| Half-life | 2.4-4.8 hours (normal renal function) | [8][10] |

| Time to Peak Serum Concentration | ~2 hours (after 4 days of therapy) | [8] |

| Metabolism | Minimal; a small amount is deaminated to 5-fluorouracil by gut bacteria. | [10] |

| Excretion | >90% excreted unchanged in the urine via glomerular filtration. | [10] |

| CNS Penetration | Excellent; CSF concentrations are 60-100% of serum levels. | [11] |

Antifungal Activity

5-Fluorocytosine is active against a range of pathogenic yeasts, most notably Candida species and Cryptococcus neoformans. Its activity against filamentous fungi is limited.

Table 3: In Vitro Antifungal Activity of 5-Fluorocytosine (MIC₉₀ values)

| Fungal Species | MIC₉₀ (µg/mL) | Reference |

| Candida albicans | 1 | [12] |

| Candida glabrata | 0.12 | [12] |

| Candida parapsilosis | 0.25 | [12] |

| Candida tropicalis | 1 | [12] |

| Candida krusei | 32 | [12] |

| Cryptococcus neoformans | 8 | [13] |

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Synthesis of 5-Fluorocytosine

Several synthetic routes to 5-Fluorocytosine have been described. One common method involves the conversion of 2,5-difluoro-4-chloropyrimidine.[14]

Protocol: Synthesis from 2,5-difluoro-4-chloropyrimidine [14]

-

Reaction Setup: In a suitable reaction vessel, stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% aqueous hydrochloric acid.

-

Heating: Heat the mixture at 50°C for 2 hours.

-

Neutralization: After cooling, neutralize the mixture with a 33% aqueous ammonia solution.

-

Ammonolysis: Dilute the mixture with 100 ml of ethanol and add a further 20 ml of 33% aqueous ammonia solution.

-

Stirring: Stir the mixture at room temperature for 2 hours.

-

Isolation: Concentrate the reaction mixture in vacuo. Take up the residue in 60 ml of water.

-

Purification: Filter the resulting solid, wash with water, and dry to yield 5-Fluorocytosine.

Caption: Workflow for the synthesis of 5-Fluorocytosine.

In Vitro Antifungal Susceptibility Testing

The susceptibility of yeasts to 5-Fluorocytosine is typically determined using broth microdilution methods, following guidelines from organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15]

Protocol: EUCAST Broth Microdilution Method (Adapted) [15]

-

Preparation of Inoculum: Prepare a standardized inoculum of the yeast isolate from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

-

Drug Dilution: Prepare serial twofold dilutions of 5-Fluorocytosine in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 64 µg/mL.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared yeast suspension to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 24 to 48 hours.

-

Reading of Results: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of 5-Fluorocytosine that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well. The endpoint is read spectrophotometrically or visually.

Safety and Handling

5-Fluorocytosine should be handled with care in a laboratory setting. It is suspected of damaging fertility or the unborn child.[2] Personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling the powder.[2] It is light-sensitive and should be stored in a cool, dark place (2-8°C).[9]

Conclusion

5-Fluorocytosine remains a critical component in the treatment of severe fungal infections, particularly in combination therapy. Its unique, fungus-specific mechanism of action provides a basis for its therapeutic efficacy and its utility as a research tool. This guide has provided a detailed overview of its properties, uses, and relevant experimental protocols to support ongoing research and development in the fields of mycology and infectious disease.

References

- 1. prepchem.com [prepchem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. What is the mechanism of Flucytosine? [synapse.patsnap.com]

- 4. toku-e.com [toku-e.com]

- 5. 5-Fluorocytosine | 2022-85-7 [chemicalbook.com]

- 6. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flucytosine - Wikipedia [en.wikipedia.org]

- 9. goldbio.com [goldbio.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Flucytosine | Johns Hopkins ABX Guide [hopkinsguides.com]

- 12. In Vitro Activities of 5-Fluorocytosine against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]

- 15. academic.oup.com [academic.oup.com]

The Strategic Integration of Fluorinated Benzoic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of contemporary medicinal chemistry. This guide explores the multifaceted applications of fluorinated benzoic acids, a privileged structural motif, in the design and development of novel therapeutic agents. By leveraging the unique physicochemical properties of fluorine, researchers can strategically modulate the pharmacokinetic and pharmacodynamic profiles of benzoic acid derivatives to yield compounds with enhanced efficacy, selectivity, and metabolic stability. This document provides an in-depth overview of the biological activities, mechanisms of action, and key experimental protocols pertinent to this important class of molecules.

The Physicochemical Impact of Fluorination

The introduction of fluorine into the benzoic acid scaffold can profoundly alter a molecule's properties in several ways that are advantageous for drug design.[1][2][3] The high electronegativity and small atomic radius of fluorine can influence a molecule's lipophilicity, metabolic stability, acidity, and ability to interact with biological targets.[2] This makes fluorinated benzoic acid derivatives particularly attractive for creating drug candidates with improved efficacy and reduced side effects.[2]

Key advantages include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Strategic placement of fluorine at metabolically labile positions can block oxidation, thereby increasing the drug's half-life and bioavailability.[4]

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, enhancing binding affinity and selectivity.

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and thereby affecting solubility and target engagement.

Therapeutic Applications and Mechanisms of Action

Fluorinated benzoic acids are integral components of a diverse range of therapeutic agents, targeting a variety of diseases.

Anti-inflammatory Agents: COX Inhibition

A significant application of fluorinated benzoic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4] Diflunisal, a difluorophenyl derivative of salicylic acid, is a non-selective COX inhibitor used to treat pain and inflammation. Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group.[4] Its selectivity for COX-2 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4] The anti-inflammatory effects of these drugs stem from the inhibition of prostaglandin synthesis.[4]

Anticancer Agents: Induction of Apoptosis

Certain fluorinated benzoic acid derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death).[4] This process is often mediated through the intrinsic pathway, which involves the activation of a cascade of caspase enzymes.[4] The activation of the initiator caspase-9 leads to the activation of executioner caspases-3 and -7, ultimately resulting in cell death.[5][6][7] This pathway is tightly regulated by the Bcl-2 family of proteins.[4]

Ophthalmic Agents: LFA-1 Antagonism

Lifitegrast is a fluorinated benzoic acid derivative that acts as a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[4] It is used for the treatment of dry eye disease.[1][4][8][9][10][11] Lifitegrast binds to LFA-1 on T-cells and prevents its interaction with intercellular adhesion molecule-1 (ICAM-1), thereby inhibiting T-cell activation and migration, and reducing inflammation.[1][4][8][9][10][11]

Antimicrobial Agents

Fluorinated benzoic acid derivatives have also been explored as antibacterial and antifungal agents.[12][13] Some derivatives have shown inhibitory activity against Gram-positive bacteria.[14] For instance, pyrazole derivatives of 4-fluorobenzoic acid have demonstrated significant antibacterial activity.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for representative fluorinated benzoic acid derivatives across different therapeutic areas.

Table 1: Anti-inflammatory Activity

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Diflunisal | COX-1/COX-2 | - | Non-selective |

| Celecoxib | COX-2 | 0.04 (COX-2) | >30 |

| Flurbiprofen | COX-1/COX-2 | 0.64 | Non-selective |

Table 2: Anticancer Activity

| Compound/Drug | Cancer Cell Line | IC50 (µM) |

| Fluorinated Benzothiazole Derivatives | HOP-92 (Non-small cell lung) | 0.0718 |

| Cisplatin (Standard) | Various | 1.1 - 8.8 |

| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | Not Reported |

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | Not Reported |

Table 3: Antibacterial Activity (MIC in µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

| N-(4-chlorophenyl)-2-fluorobenzamide | 125 | 250 | 500 | >500 |

| N-(4-methylphenyl)-2-fluorobenzamide | 250 | 500 | >500 | >500 |

| N-(4-methoxyphenyl)-2-fluorobenzamide | 250 | 250 | 500 | >500 |

| Ciprofloxacin (Standard) | 0.25 - 1.0 | 0.125 - 0.5 | 0.015 - 0.125 | 0.25 - 1.0 |

| Vancomycin (Standard) | 0.5 - 2.0 | 0.5 - 2.0 | - | - |

Experimental Protocols

Protocol 1: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human COX-1 or COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (fluorinated benzoic acid derivative)

-

DMSO (vehicle)

-

Tris-HCl buffer (pH 8.0)

-

Hematin (co-factor)

-

L-epinephrine (co-factor)

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare recombinant human COX-1 or COX-2 enzyme in Tris-HCl buffer containing necessary cofactors.[4]

-

Compound Preparation: Dissolve the test compound in DMSO to create a stock solution, then perform serial dilutions to obtain a range of concentrations.[4]

-

Assay Reaction:

-

In a 96-well plate, add 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[15]

-

Add 20 µL of the enzyme solution (0.2 µg COX-2 or 0.1 µg COX-1).[15]

-

Add 2 µL of the test compound dilution or a reference inhibitor.

-

Pre-incubate the enzyme-inhibitor mixture at 37°C for 10 minutes.[15]

-

-

Initiation and Termination:

-

Detection: The product (e.g., Prostaglandin E2) can be measured using various methods, such as ELISA or LC-MS/MS.[15] A fluorometric approach can also be used where the rate of fluorescence increase is proportional to COX activity.[4]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.[4]

Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

This assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

-

Cells treated with the fluorinated benzoic acid derivative

-

Caspase-Glo® 3/7 Reagent

-

96-well white-walled plates

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with the fluorinated benzoic acid derivative at various concentrations for a specified duration to induce apoptosis.[4]

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.[17]

-

-

Detection: Measure the luminescence of each sample using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Normalize the data to a control and express the results as a fold-change in caspase activity.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test compound (fluorinated benzoic acid derivative)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the appropriate growth medium in a 96-well plate.[12]

-

Inoculation: Add the standardized inoculum to each well.[12]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[12]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

Visualizing Signaling Pathways and Workflows

Inhibition of the Cyclooxygenase (COX) Pathway

Caption: Inhibition of the COX pathway by fluorinated benzoic acid derivatives.

Induction of Apoptosis via the Intrinsic Pathway

Caption: Induction of apoptosis via the intrinsic pathway.

Mechanism of LFA-1 Antagonism by Lifitegrast

Caption: Mechanism of LFA-1 antagonism by Lifitegrast.

General Experimental Workflow for High-Throughput Screening

Caption: A general workflow for a high-throughput screening program.

Conclusion